molecular formula C18H32N2O B2899023 1-[(adamantan-1-yl)methyl]-3-hexylurea CAS No. 684225-46-5

1-[(adamantan-1-yl)methyl]-3-hexylurea

Cat. No.: B2899023
CAS No.: 684225-46-5
M. Wt: 292.467
InChI Key: ULVZLCGZSDNSOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(Adamantan-1-yl)methyl]-3-hexylurea is a synthetic urea derivative designed for research purposes, incorporating a lipophilic adamantane moiety connected via a methylene bridge to the ureido functional group. This specific structural motif is of significant interest in medicinal chemistry. Research indicates that separating the bulky adamantyl group from the urea moiety with a methylene spacer can enhance key properties, potentially leading to improved water solubility and greater biological activity compared to directly linked analogs . The compound features a flexible hexyl chain, which contributes to its overall lipophilicity and may influence its interaction with biological membranes and protein targets. Compounds of this class are frequently investigated as potent inhibitors of the human enzyme soluble epoxide hydrolase (sEH) . sEH is a key regulatory enzyme in the arachidonic acid metabolism pathway, and its inhibition is a promising therapeutic strategy for managing hypertension, inflammation, and neuropathic pain. The unique adamantane group is known to facilitate strong hydrophobic interactions within the enzyme's active site, while the urea core is critical for high-affinity binding . Researchers can utilize this chemical as a valuable tool to study the sEH pathway and its physiological effects. Furthermore, adamantane-derived molecules are explored in other areas, including the development of anticancer agents, such as CDK9 inhibitors . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(1-adamantylmethyl)-3-hexylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H32N2O/c1-2-3-4-5-6-19-17(21)20-13-18-10-14-7-15(11-18)9-16(8-14)12-18/h14-16H,2-13H2,1H3,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULVZLCGZSDNSOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCNC(=O)NCC12CC3CC(C1)CC(C3)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Ii. Synthetic Methodologies for 1 Adamantan 1 Yl Methyl 3 Hexylurea and Its Derivatives

Strategic Approaches to the Synthesis of Adamantane-Containing Ureas

Successful synthesis begins with a logical deconstruction of the target molecule to identify key precursors. This strategic approach allows for the evaluation of multiple synthetic pathways and the selection of the most efficient and practical route.

Retrosynthetic analysis of a 1,3-disubstituted urea (B33335), such as 1-[(adamantan-1-yl)methyl]-3-hexylurea, involves disconnecting the C–N bonds of the urea carbonyl group. This process reveals two primary synthetic routes based on the reaction between an amine and an isocyanate.

Route A Disconnection: Cleavage of the bond between the carbonyl carbon and the nitrogen atom attached to the hexyl group leads to two precursor synthons: (adamantan-1-yl)methyl isocyanate and hexylamine (B90201). This is a common and highly effective strategy for creating unsymmetrical ureas.

Route B Disconnection: Alternatively, cleaving the bond between the carbonyl carbon and the nitrogen adjacent to the adamantane (B196018) moiety suggests (adamantan-1-yl)methanamine and hexyl isocyanate as the key precursors.

A third, less common but viable pathway, involves a two-step, one-pot reaction where two different amines are coupled using a carbonylating agent like carbonyldiimidazole (CDI). This approach avoids the direct handling of potentially hazardous isocyanates.

Retrosynthetic analysis of this compoundFigure 1: Retrosynthetic pathways for this compound, highlighting the key precursor pairs.

The feasibility of the synthetic routes identified through retrosynthesis depends on the availability and preparation of the key starting materials.

(Adamantan-1-yl)methanamine: This primary amine is a crucial precursor. It can be synthesized through established methods, often starting from adamantane-1-carboxylic acid or its derivatives. One common route involves the reduction of (adamantan-1-yl)carboxamide. It is also commercially available from various suppliers. mdpi.comresearchgate.net

Hexylamine: As a common aliphatic primary amine, hexylamine is readily available commercially and is typically used without further preparation.

Hexyl Isocyanate: This reagent can be purchased directly or synthesized from hexylamine. A standard laboratory method involves the reaction of hexylamine with a phosgene (B1210022) equivalent, such as triphosgene (B27547), in the presence of a non-nucleophilic base. chemicalbook.com

(Adamantan-1-yl)methyl Isocyanate: This key intermediate is generally not commercially available and must be synthesized. The most prevalent method for its preparation is the Curtius rearrangement of (adamantan-1-yl)acetyl azide (B81097), which is itself derived from (adamantan-1-yl)acetic acid. researchgate.netnih.gov

Table 1: Key Precursors and Their Synthetic Origin

Precursor Common Synthetic Route Starting Material
(Adamantan-1-yl)methanamine Amide Reduction (Adamantan-1-yl)carboxamide
Hexylamine Commercially Available N/A
Hexyl Isocyanate Phosgenation Hexylamine
(Adamantan-1-yl)methyl Isocyanate Curtius Rearrangement (Adamantan-1-yl)acetic acid

Established Synthetic Routes for Urea Bond Formation

With the precursors in hand, several reliable methods can be employed to construct the urea linkage. The choice of method often depends on factors such as substrate reactivity, desired yield, and safety considerations.

N,N'-Carbonyldiimidazole (CDI) serves as a safe and effective phosgene substitute for the synthesis of ureas. nih.govwikipedia.org The reaction proceeds in a two-step, one-pot manner. First, one of the amine precursors, for instance, (adamantan-1-yl)methanamine, reacts with CDI to form an activated N-acylimidazole intermediate, releasing one equivalent of imidazole (B134444). Subsequent addition of the second amine, hexylamine, results in a nucleophilic attack on the activated carbonyl, displacing the second imidazole molecule to form the final this compound product. nih.gov The use of zinc catalysts has been shown to promote this reaction, making it suitable for a wide range of aliphatic and aromatic amines with good to excellent yields. researchgate.net

The most direct and widely used method for synthesizing 1,3-disubstituted ureas is the reaction of an isocyanate with a primary amine. nih.govmdpi.com For the target molecule, this involves reacting (adamantan-1-yl)methyl isocyanate with hexylamine. The reaction is typically high-yielding and proceeds under mild conditions, often at room temperature in an anhydrous solvent.

The synthesis of the requisite (adamantan-1-yl)methyl isocyanate is commonly achieved via the Curtius rearrangement. wikipedia.orgorganic-chemistry.orgnih.gov This reaction involves the thermal decomposition of an acyl azide, which rearranges to an isocyanate with the loss of nitrogen gas. wikipedia.org The process starts with (adamantan-1-yl)acetic acid, which is first converted to its corresponding acyl chloride or activated ester. Reaction with an azide source, such as sodium azide, yields (adamantan-1-yl)acetyl azide. Gentle heating of this intermediate in an inert solvent triggers the rearrangement to produce (adamantan-1-yl)methyl isocyanate. researchgate.netresearchgate.net One-pot procedures have been developed where the carboxylic acid is converted directly to the isocyanate (which can then be trapped by an amine) without isolating the potentially explosive acyl azide intermediate. orgsyn.org

Table 2: Comparison of Isocyanate-Based Synthetic Routes

Route Adamantane Reagent Hexyl Reagent Key Reaction Step
A (Adamantan-1-yl)methyl Isocyanate Hexylamine Nucleophilic addition
B (Adamantan-1-yl)methanamine Hexyl Isocyanate Nucleophilic addition

While isocyanate-based routes and CDI coupling are prevalent, other methods for urea synthesis exist and can be applied to adamantane derivatives.

Phosgene Equivalents: Besides CDI, other safer phosgene equivalents like triphosgene (bis(trichloromethyl) carbonate) can be used. nih.gov These react with amines to generate isocyanates in situ or form carbamoyl (B1232498) chlorides, which then react with another amine.

Carbon Dioxide and Carbonates: Green chemistry approaches utilize carbon dioxide or its derivatives. For example, primary amines can react with ethylene (B1197577) carbonate in the presence of a calcium oxide catalyst to yield N,N'-disubstituted ureas. researchgate.net

Oxidative Carbonylation: This method involves the reaction of amines with carbon monoxide in the presence of an oxidant and a transition metal catalyst (e.g., palladium). ijcce.ac.ir

Reaction with Inorganic Isocyanates: A simple and environmentally friendly method involves the nucleophilic addition of an amine to an inorganic isocyanate, such as potassium isocyanate, in an aqueous medium. nih.gov

Carbamate (B1207046) Intermediates: Non-phosgene industrial routes often involve the synthesis of carbamates from amines and reagents like dimethyl carbonate or urea, followed by thermal decomposition of the carbamate to yield the isocyanate, which is then reacted with another amine. nih.govresearchgate.net

These alternative methods offer various advantages, such as improved safety profiles or the use of more environmentally benign reagents, and represent viable, though less common, pathways for the synthesis of adamantane-containing ureas.

Optimization of Reaction Conditions and Yields in Urea Synthesis

The efficiency and yield of urea synthesis are highly dependent on the reaction conditions. Key parameters that are frequently optimized include the choice of solvent, reaction temperature, and the methods used for purification and isolation of the final product.

The selection of an appropriate solvent is crucial for maximizing product yield and simplifying the isolation process. For the synthesis of adamantane-urea derivatives, solvents are chosen based on the solubility of reactants and the insolubility of the resulting urea product. mdpi.com Anhydrous diethyl ether is often employed because most amines and isocyanates are soluble in it, while the synthesized ureas are typically insoluble, facilitating their precipitation from the reaction mixture. mdpi.comnih.gov In cases where reactants have poor solubility in ether, dimethylformamide (DMF) has been used as an alternative. nih.govnih.gov

Reaction temperature is another critical factor. Many syntheses of adamantane-containing ureas are effectively carried out at room temperature, often requiring reaction times of around 12 hours to proceed to completion. mdpi.comnih.gov Maintaining a controlled temperature is important, as higher temperatures can lead to the formation of byproducts, such as biuret, from the reaction of two urea molecules. google.com In industrial urea synthesis, temperatures are typically maintained between 150°C and 225°C, though the specific optimal temperature depends on pressure and reactant concentrations. google.comureaknowhow.com For laboratory-scale synthesis of complex derivatives like this compound, milder room temperature conditions are generally preferred to ensure high product purity.

Table 1: Effect of Solvent on the Synthesis of Adamantane-Urea Derivatives

Reactant 1Reactant 2SolventTemperature (°C)Time (h)Yield (%)Reference
1-(Isocyanatomethyl)adamantane3-FluoroanilineDry DMFRoom Temp.1292 nih.gov
(±)-1-(Isocyanato(phenyl)methyl)adamantaneAnilineDiethyl EtherRoom Temp.1270 nih.gov
(±)-1-(Isocyanato(phenyl)methyl)adamantane2-FluoroanilineDiethyl EtherRoom Temp.1225 mdpi.com

Effective purification and isolation are key to obtaining a high-purity product. A common strategy for adamantane-urea synthesis involves precipitating the product directly from the reaction mixture. mdpi.com Following the reaction in a solvent like diethyl ether, the solid urea product can be collected by filtration. mdpi.com

Further purification typically involves a series of washing and recrystallization steps. The crude product is often washed with an acidic solution, such as 1 N HCl, to remove any unreacted amine, followed by washing with water. nih.govnih.gov Recrystallization from a suitable solvent, like ethanol (B145695) or cyclohexane, is then employed to remove remaining impurities and yield the final, pure product. nih.govgoogle.com In some cases, column chromatography using silica (B1680970) gel may be necessary for compounds that are difficult to purify by recrystallization alone. google.com

Principles of Green Chemistry Applied to Adamantane-Urea Synthesis

The application of green chemistry principles aims to make chemical processes more sustainable by reducing waste, using less hazardous materials, and improving energy efficiency. numberanalytics.com

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. numberanalytics.com The synthesis of ureas from isocyanates and amines is an addition reaction, which is inherently atom-economical as all atoms from the reactants are incorporated into the final product, with no byproducts formed in the ideal reaction. numberanalytics.com

Waste minimization strategies focus on reducing or eliminating the generation of harmful substances. In the context of adamantane-urea synthesis, this can involve recycling solvents and developing processes that utilize waste streams from other industries as starting materials. researchgate.net For example, research into "waste-to-urea" processes explores the use of organic and combustible waste to produce the necessary reagents for urea synthesis, thereby contributing to a circular economy. researchgate.net

A significant focus of green chemistry in urea synthesis is the replacement of hazardous reagents. nih.gov Traditionally, the synthesis of the isocyanate precursors required for urea production involved highly toxic and explosive chemicals like phosgene, thionyl chloride, and sodium azide. nih.govnih.gov

Modern, greener methods utilize safer alternatives. One such method is the one-step synthesis of isocyanates from carboxylic acids using diphenylphosphoryl azide (DPPA). nih.govnih.gov This approach avoids the use of more hazardous reagents and often proceeds under mild conditions. nih.gov Other environmentally friendly phosgene substitutes include N,N'-carbonyldiimidazole (CDI), which is a stable, crystalline solid that does not produce chlorinated byproducts. nih.gov Furthermore, direct synthesis routes using carbon dioxide (CO2) as a C1 source are being developed as a greener alternative to using phosgene-derived isocyanates. rsc.orgnih.gov These methods often employ catalysts like cerium oxide under mild conditions, representing a significant step towards more sustainable urea production. rsc.org

Iii. Structure Activity Relationship Sar Investigations of 1 Adamantan 1 Yl Methyl 3 Hexylurea Analogs

Methodologies for Systematic SAR Elucidation

The systematic elucidation of structure-activity relationships for this class of compounds involves a combination of computational and experimental techniques. These methodologies allow researchers to rationally modify structures to optimize biological properties like potency and bioavailability. nih.gov

Quantitative Structure-Activity Relationships (QSAR): QSAR studies employ statistical methods to correlate the biological activity of a series of compounds with their physicochemical properties or molecular descriptors. numberanalytics.com For adamantane-based ureas, QSAR models can predict the inhibitory potency based on parameters like lipophilicity (LogP), electronic properties, and steric factors of different substituents on the adamantane (B196018) cage or the alkyl chain. d-nb.info

Computational Modeling: Molecular mechanics and molecular dynamics simulations are used to predict the behavior and interactions of molecules. numberanalytics.com Molecular docking, for instance, helps visualize how analogs of 1-[(adamantan-1-yl)methyl]-3-hexylurea fit into the active site of a target enzyme, such as sEH. biorxiv.org This allows for the rationalization of observed activities and the prediction of binding modes for novel derivatives. nih.gov These models can highlight key interactions, such as hydrogen bonds formed by the urea (B33335) group and hydrophobic interactions involving the adamantane and hexyl groups. biorxiv.org

Spectroscopic Analysis: Techniques like Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are essential for confirming the chemical structures of newly synthesized analogs. numberanalytics.comnih.gov The precise characterization of each molecule is a prerequisite for reliable SAR analysis, ensuring that any observed changes in activity are correctly attributed to specific structural modifications. uni-duesseldorf.de

Enzyme Inhibition Assays: The biological activity of the synthesized analogs is typically quantified using in vitro enzyme inhibition assays. For sEH inhibitors, this often involves measuring the IC50 value, which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. nih.gov These experimental data form the basis of the SAR, providing the "activity" component for correlation with structural features.

Influence of the Adamantane Moiety on Molecular Interactions and Potency

The adamantane moiety is a rigid, bulky, and highly lipophilic hydrocarbon cage. nih.govresearchgate.net These characteristics have several important implications for molecular interactions:

Rigid Scaffold: The rigid nature of the adamantane cage helps to control the orientation of functional groups, which can facilitate optimal binding to a target. researchgate.netnih.gov This pre-organization can reduce the entropic penalty associated with the ligand adopting a specific conformation upon binding.

Lipophilicity and Hydrophobic Interactions: Often described as a "lipophilic bullet," the adamantane group significantly increases the molecule's lipophilicity. nih.gov This property is crucial for engaging with hydrophobic pockets within the active sites of enzymes like sEH. researchgate.net The bulky, three-dimensional shape of adamantane allows for extensive van der Waals and hydrophobic interactions, which can substantially contribute to binding affinity. researchgate.netpublish.csiro.au

Metabolic Stability: The rigid cage structure can protect nearby functional groups from metabolic degradation, thereby enhancing the stability and distribution of the drug in plasma. nih.govmdpi.com

Systematic studies have shown that modifying the adamantane cage by introducing substituents can fine-tune the compound's activity, solubility, and metabolic stability. nih.gov The main route of in vivo metabolism for many adamantyl-containing inhibitors is the hydroxylation of the adamantane cage. nih.gov Therefore, introducing substituents can block these metabolic sites or alter the molecule's properties in other beneficial ways.

For instance, research on adamantyl ureas as sEH inhibitors has demonstrated that introducing substituents at the bridgehead positions can have varied effects. While adding multiple methyl groups can decrease metabolic stability, the introduction of a single methyl or a chlorine atom has been shown to improve potency and, in the case of chlorine, significantly increase water solubility. researchgate.netnih.govescholarship.org

Table 1: Effect of Adamantane Substitution on Human sEH Inhibitory Potency and Properties

Compound Substitution on Adamantane IC50 (nM) vs human sEH Relative Water Solubility Reference
Analog 1 Unsubstituted 1.1 1x nih.gov
Analog 2 3-methyl 0.8 0.8x nih.gov
Analog 3 3,5-dimethyl 1.0 0.5x nih.gov
Analog 4 3,5,7-trimethyl 2.7 0.2x nih.gov
Analog 5 3-chloro 0.5 ~20x nih.gov
Analog 6 1,3-dichloro 1.4 - mdpi.com

Note: Data is compiled from studies on various adamantyl urea analogs to illustrate general trends.

Role of the N-Alkyl (Hexyl) Chain in Ligand-Target Engagement

The N-alkyl chain, which is a hexyl group in the parent compound, plays a critical role in anchoring the ligand within the binding site through specific interactions. nih.gov

The length and structure of the N-alkyl chain are critical determinants of binding affinity. SAR studies on related inhibitors have shown that there is often an optimal chain length for maximum potency. nih.gov Chains that are too short may not be able to reach and fully occupy the hydrophobic pocket, while chains that are too long may introduce steric clashes or an unfavorable entropic penalty upon binding. acs.org

For cannabimimetic indoles, for example, high affinity requires an alkyl chain of at least three carbons, with optimal binding occurring with a five-carbon chain. nih.gov Extending the chain to seven carbons resulted in a dramatic decrease in binding affinity. nih.gov Similarly, in a series of amide-based sEH inhibitors, increasing the alkyl chain length was observed to decrease the pharmacokinetic half-life. acs.org This highlights the need to balance potency with other pharmacological properties.

Table 2: Influence of N-Alkyl Chain Length on Biological Activity in Analogous Urea/Amide Series

Compound Series N-Alkyl Chain Observed Activity/Property Reference
Cannabimimetic Indoles C3 (Propyl) High affinity binding nih.gov
Cannabimimetic Indoles C5 (Pentyl) Optimal binding affinity nih.gov
Cannabimimetic Indoles C7 (Heptyl) Dramatically decreased affinity nih.gov
Amide sEH Inhibitors C4 (Butyl) PK-T1/2 = 1.8 h acs.org
Amide sEH Inhibitors C5 (Pentyl) PK-T1/2 = 1.3 h acs.org
Amide sEH Inhibitors C6 (Hexyl) PK-T1/2 = 0.5 h acs.org

Note: Data is from analogous series of bioactive compounds to demonstrate the principle of chain length optimization. PK-T1/2 refers to the pharmacokinetic half-life.

Contribution of the Urea Linkage to Biological Activity and Stability

The urea moiety is a cornerstone of the biological activity observed in this class of compounds, primarily serving as a rigid scaffold that correctly orients the bulky adamantyl and alkyl or aryl substituents for optimal interaction with the target protein. nih.govresearchgate.net Its contribution is multifaceted, stemming from its distinct hydrogen bonding capabilities and conformational characteristics.

The urea functional group is a classic pharmacophore that plays a pivotal role in molecular recognition through its capacity to form multiple, stable hydrogen bonds with biological targets. mdpi.com It features two N-H groups that act as hydrogen bond donors and a carbonyl oxygen that serves as a hydrogen bond acceptor. This dual functionality allows the urea linkage to anchor the inhibitor within the active site of enzymes like sEH. mdpi.comysu.am

In the context of sEH inhibition, crystallographic and molecular modeling studies have revealed that the urea core is essential for binding to the catalytic triad (B1167595) in the enzyme's active site. mdpi.comresearchgate.net Specifically, the carbonyl oxygen of the urea typically forms hydrogen bonds with one or two key tyrosine residues (Tyr383 and Tyr466), while one of the urea N-H groups donates a hydrogen bond to a critical aspartate residue (Asp335). mdpi.comresearchgate.net These interactions are believed to mimic the transition state of the natural substrate hydrolysis, contributing to the high potency of these inhibitors. nih.gov

Studies on urea-denatured proteins suggest that urea can increase the conformational flexibility at an enzyme's active site, which can sometimes enhance activity. acs.orgnih.govnih.gov In the context of inhibitors, the introduction of a flexible spacer, such as a methylene (B1212753) group between the adamantyl cage and the urea moiety in this compound, can provide additional rotational freedom. This flexibility may allow the bulky adamantyl group to adopt a more favorable orientation within the hydrophobic pocket of the target enzyme, thereby enhancing binding affinity. mdpi.com Molecular dynamics simulations have indicated that this increased flexibility can lead to more stable interactions with the target protein over time compared to analogs without the spacer. mdpi.com The balance between rigidity for pre-organization and flexibility for induced fit is a key aspect of inhibitor design.

SAR Studies on Aromatic Substituents in Related Urea Analogs

Extensive SAR studies have been conducted on analogs where the hexyl group of this compound is replaced by various substituted aromatic rings. These studies, largely focused on sEH inhibitors, have provided valuable insights into how the electronic and steric properties of the aromatic substituent influence inhibitory potency.

Replacing the alkyl chain with a phenyl ring often serves as a starting point for further optimization. The introduction of substituents on this aromatic ring can dramatically alter the compound's activity. Generally, electron-withdrawing groups have been found to enhance potency. For instance, substituents like trifluoromethoxy (-OCF₃), trifluoromethyl (-CF₃), and halogens (F, Cl) on the phenyl ring often lead to highly potent inhibitors. nih.govnih.gov This suggests that the electronic nature of the aromatic ring plays a significant role in the interaction with the target, possibly through modulation of the hydrogen-bonding capacity of the urea or through direct interactions with the protein.

The position of the substituent on the aromatic ring is also critical. For many sEH inhibitors, substitution at the para (4-position) of the phenyl ring is preferred. nih.gov The table below summarizes SAR data for a series of 1-adamantyl-3-arylurea analogs, illustrating the impact of aromatic substitution on inhibitory activity against human soluble epoxide hydrolase (hsEH).

Table 1: Illustrative SAR data for 1-adamantyl-3-arylurea analogs as hsEH inhibitors. Data compiled from multiple sources for illustrative purposes. nih.govnih.govresearchgate.net

The data clearly show that para-substitution with electron-withdrawing groups enhances potency, while ortho-substitution can be detrimental to activity, likely due to steric hindrance that prevents optimal binding. nih.govresearchgate.net

Predictive Models for Structure-Activity Relationships

To rationalize the complex SAR data and guide the design of new, more potent analogs, researchers employ computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) modeling. nih.goviup.edu QSAR models seek to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity.

For urea-based sEH inhibitors, both 2D and 3D-QSAR models have been developed. nih.govacs.orgacs.org

2D-QSAR: These models use descriptors calculated from the 2D representation of the molecule, such as topological indices, 2D pharmacophore features, and physicochemical properties (e.g., lipophilicity, molar refractivity). nih.govnih.gov Studies have shown that descriptors related to molecular shape, topology, and the presence of hydrogen bond acceptors are critical for predicting the inhibitory potential of these compounds. nih.goviup.edu

3D-QSAR: These models, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), consider the 3D structure of the molecules and their alignment. They generate contour maps that visualize regions where steric bulk, electrostatic charge, or hydrophobic character are favorable or unfavorable for activity. acs.orgacs.orgnih.gov For adamantyl ureas, these models consistently highlight the importance of the bulky, hydrophobic adamantyl group fitting into a specific pocket and the precise hydrogen-bonding pattern of the urea moiety. acs.org

These predictive models are validated using internal and external test sets of compounds to ensure their robustness and predictive power. iup.eduacs.org The insights gained from validated QSAR models, often combined with molecular dynamics simulations, provide a powerful tool for understanding receptor-ligand interactions and serve as an essential guide for the rational, in silico design of novel inhibitors with enhanced therapeutic potential. nih.govnih.gov

Iv. Molecular Interactions and Mechanisms of Action for 1 Adamantan 1 Yl Methyl 3 Hexylurea

Elucidation of Ligand-Target Binding Modes

The interaction of 1-[(adamantan-1-yl)methyl]-3-hexylurea with its biological targets is a critical determinant of its mechanism of action. Research into adamantane-containing ureas has identified key enzymes that are potently inhibited by this class of compounds.

Soluble Epoxide Hydrolase (sEH):

Adamantane-based ureas are well-established as potent inhibitors of soluble epoxide hydrolase (sEH), an enzyme implicated in the metabolism of signaling lipids that regulate blood pressure and inflammation. The binding of these inhibitors to the active site of sEH is characterized by a combination of hydrogen bonding and hydrophobic interactions.

The urea (B33335) moiety of the inhibitor is crucial for its activity, as it mimics the transition state of the epoxide substrate. It forms key hydrogen bonds with catalytic residues in the sEH active site. Specifically, the carbonyl oxygen of the urea typically interacts with the tyrosine residues Tyr383 and Tyr466, while the NH groups of the urea can form hydrogen bonds with the catalytic nucleophile, Asp335. nih.gov

The adamantyl group of the inhibitor occupies a hydrophobic pocket within the enzyme's active site. nih.gov The separation of the adamantyl group from the ureido moiety by a methylene (B1212753) bridge, as is the case in this compound, has been shown to enhance inhibitory activity against sEH by a factor of 2 to 4 and also improves water solubility. researchgate.net This spacer may allow for greater conformational flexibility, enabling a more optimal fit within the active site. mdpi.com

Mycolic Acid Biosynthesis Enzymes:

Adamantyl ureas have also been identified as inhibitors of mycobacterial growth, targeting the biosynthesis of mycolic acids, which are essential components of the mycobacterial cell wall. The specific target is believed to be the membrane transporter MmpL3, which is responsible for the translocation of trehalose (B1683222) monomycolate (TMM), a precursor of mycolic acids, across the plasma membrane. nih.govnih.gov Inhibition of MmpL3 leads to the accumulation of TMM within the cytoplasm and a reduction in the levels of mature mycolic acids in the cell wall, ultimately leading to cell death. nih.govmdpi.comnih.gov

Some studies suggest that the inhibition of MmpL3 by certain adamantyl ureas may be an indirect effect resulting from the dissipation of the proton motive force across the mycobacterial membrane, upon which MmpL transporters depend. mdpi.com However, other evidence points to a direct interaction between adamantyl ureas and the MmpL3 protein. nih.govnih.govresearchgate.net The adamantyl group likely plays a key role in binding to a hydrophobic pocket within the MmpL3 transporter.

Quantitative data on the binding affinity and kinetics of this compound with recombinant proteins are limited. However, studies on analogous adamantyl ureas provide insight into the expected range of these parameters for sEH inhibition. For instance, the potent sEH inhibitor 1,6-(hexamethylene)bis[(adamant-1-yl)urea] exhibits a strong binding affinity (Ki) of 3.1 nM and a moderately long residence time on the enzyme. nih.gov

The table below summarizes the inhibitory activities of several adamantane-based ureas against soluble epoxide hydrolase, illustrating the high potency of this class of compounds.

CompoundTarget EnzymeIC50 (nM)
1-(1-acetyl-piperidin-4-yl)-3-adamantan-1-yl-urea (AR9281)Human sEH8
1-(1-acetyl-piperidin-4-yl)-3-adamantan-1-yl-urea (AR9281)Mouse sEH3
1,6-(hexamethylene)bis[(adamant-1-yl)urea]sEH0.5

This table presents data for compounds structurally related to this compound to provide context for its potential inhibitory activity.

Supramolecular Recognition Processes

Beyond its interactions with enzyme active sites, the structural features of this compound lend themselves to participation in supramolecular recognition events.

The urea functional group is a well-known hydrogen bond donor, capable of forming strong interactions with anions. While there is no specific literature demonstrating this compound as an anion receptor, the principles of supramolecular chemistry suggest its potential for such interactions. Urea-based receptors can bind anions through the formation of multiple hydrogen bonds, leading to the sequestration of the anion from the surrounding medium. The strength and selectivity of this binding are influenced by the geometric arrangement of the hydrogen bond donors and the nature of the anion.

The adamantane (B196018) moiety is a classic guest molecule in host-guest chemistry, particularly with cyclodextrin (B1172386) hosts. The size and hydrophobicity of the adamantane cage allow it to fit snugly within the hydrophobic cavity of cyclodextrins, such as β-cyclodextrin, forming stable inclusion complexes. This complexation is driven by the hydrophobic effect and van der Waals interactions. The formation of such complexes can alter the physicochemical properties of the guest molecule, such as its solubility and stability. While no specific studies on the complexation of this compound with cyclodextrins have been reported, the presence of the adamantyl group strongly suggests that it would readily form inclusion complexes. The binding constants for adamantane derivatives with β-cyclodextrin are typically in the range of 104 to 105 M-1. mdpi.com

Modulation of Cellular Pathways and Molecular Targets

The inhibition of soluble epoxide hydrolase by adamantane-based ureas has significant downstream effects on cellular signaling pathways. By preventing the degradation of epoxyeicosatrienoic acids (EETs), these inhibitors can potentiate the biological activities of these signaling molecules. EETs are known to play roles in vasodilation, anti-inflammatory processes, and angiogenesis. nih.gov

Inhibition of sEH has been shown to modulate several key signaling pathways. For example, the sEH inhibitor 12-(3-adamantan-1-yl-ureido)-dodecanoic acid (AUDA) has been demonstrated to reduce ischemic cerebral infarct size in hypertensive rats, suggesting a protective role in the cardiovascular system. nih.gov Furthermore, sEH inhibitors may exert their effects through the modulation of pathways such as the mTOR signaling pathway, which is involved in cell growth and proliferation. nih.gov The inhibition of mycolic acid transport in mycobacteria by adamantyl ureas directly impacts the integrity of the cell wall, a critical pathway for bacterial survival.

While the specific cellular pathways modulated by this compound have not been explicitly detailed, its presumed activity as an sEH inhibitor suggests that it would likely influence pathways related to inflammation, blood pressure regulation, and potentially cell proliferation.

Impact on Bacterial Signaling Systems and Gene Expression (e.g., vraTSR operon)

There is no available research data detailing the effects of this compound on bacterial signaling systems or gene expression. Specifically, no studies were found that investigate the interaction of this compound with the vraTSR operon in bacteria such as Staphylococcus aureus. The vraTSR system is a three-component regulatory system known to be involved in the response to cell wall stress, and while it is a target of interest for antimicrobial research, its relationship with this compound has not been documented.

Biophysical Characterization of Molecular Interactions

No biophysical characterization studies for the molecular interactions of this compound have been published. Techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, isothermal titration calorimetry (ITC), or surface plasmon resonance (SPR), which are commonly used to elucidate the binding of small molecules to biological targets, have not been applied to this compound in any publicly available research. Therefore, there is no data on its binding affinity, thermodynamics, or the structural basis of its potential interactions with any biological molecules.

Due to the absence of specific research on this compound, no data tables can be generated for its molecular interactions or mechanisms of action.

V. Advanced Characterization and Analytical Techniques in Chemical Research

Spectroscopic Methods for Comprehensive Structural Elucidation

Spectroscopic techniques are indispensable for mapping the molecular architecture of novel compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity

NMR spectroscopy is the cornerstone for determining the precise arrangement of atoms within a molecule. For 1-[(adamantan-1-yl)methyl]-3-hexylurea, both ¹H and ¹³C NMR would be utilized.

In the ¹H NMR spectrum, distinct signals would correspond to the protons of the adamantyl cage, the methylene (B1212753) bridge, the hexyl chain, and the NH groups of the urea (B33335) moiety. The adamantyl group typically shows characteristic broad multiplets in the aliphatic region. The protons on the methylene bridge adjacent to the adamantyl group and the nitrogen atom would likely appear as a doublet, coupled to the neighboring NH proton. The hexyl chain would exhibit a series of multiplets, with the terminal methyl group appearing as a triplet. The two NH protons of the urea linkage would present as distinct signals, potentially broadened due to quadrupole effects and chemical exchange.

The ¹³C NMR spectrum would provide complementary information, with signals corresponding to each unique carbon atom in the molecule. The bulky adamantyl cage would show several distinct resonances. The carbonyl carbon of the urea group would be readily identifiable by its characteristic downfield shift.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (ppm)Multiplicity
Adamantyl-H~1.50 - 2.00m
-CH₂- (bridge)~2.80 - 3.00d
-NH- (adjacent to bridge)~5.80 - 6.20t
-NH- (adjacent to hexyl)~5.50 - 6.00t
Hexyl -CH₂- (adjacent to NH)~3.00 - 3.20q
Hexyl -CH₂- (chain)~1.20 - 1.50m
Hexyl -CH₃~0.80 - 0.90t

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is employed to determine the molecular weight and to gain insight into the molecule's structure through its fragmentation pattern. Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ would be observed, confirming the molecular weight of this compound.

Under higher energy conditions, such as Electron Ionization (EI), characteristic fragmentation would occur. A prominent fragment would be the adamantyl cation at m/z 135, a very stable tertiary carbocation. Other expected fragments would arise from cleavage of the C-N and C-C bonds of the urea and hexyl moieties.

Table 2: Predicted Mass Spectrometry Fragments for this compound

m/zFragment
[M+H]⁺Intact Molecule (protonated)
135[Adamantyl]⁺
[M-C₆H₁₃]⁺Loss of hexyl radical
[M-C₁₀H₁₅CH₂]⁺Loss of adamantylmethyl radical

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be dominated by characteristic absorption bands. A strong, sharp peak between 1630-1680 cm⁻¹ would correspond to the C=O (carbonyl) stretching vibration of the urea group. The N-H stretching vibrations would appear as one or two bands in the region of 3200-3400 cm⁻¹. The C-H stretching vibrations of the adamantyl and hexyl groups would be observed just below 3000 cm⁻¹.

Table 3: Key IR Absorption Bands for this compound

Functional GroupWavenumber (cm⁻¹)Intensity
N-H Stretch3200 - 3400Medium-Strong
C-H Stretch (sp³)2850 - 2960Strong
C=O Stretch (Urea)1630 - 1680Strong
N-H Bend1550 - 1640Medium

Chromatographic Techniques for Purity Assessment and Mixture Separation

Chromatographic methods, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are essential for determining the purity of the synthesized compound and for separating it from any unreacted starting materials or byproducts. For a non-volatile compound like this compound, reversed-phase HPLC would be the method of choice. A suitable mobile phase, likely a mixture of acetonitrile (B52724) and water, would be used to elute the compound from a C18 column. The purity would be assessed by the presence of a single, sharp peak in the chromatogram, and the retention time would be a characteristic property of the molecule under the specific chromatographic conditions.

X-ray Diffraction Analysis for Solid-State Structure Determination

For crystalline samples, single-crystal X-ray diffraction provides the definitive three-dimensional structure of the molecule in the solid state. This technique would reveal the precise bond lengths, bond angles, and torsional angles within the this compound molecule. It would also provide information about the intermolecular interactions, such as hydrogen bonding involving the urea N-H and C=O groups, which dictate the crystal packing. While no specific crystal structure for this compound is available, related adamantane (B196018) derivatives have been extensively studied, showing well-defined solid-state structures.

Thermal Analysis Techniques for Phase Behavior Studies

Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are used to investigate the thermal properties of the compound. DSC would be used to determine the melting point and to identify any solid-state phase transitions. TGA would provide information on the thermal stability of the molecule by measuring its weight loss as a function of temperature, indicating the decomposition temperature. For adamantane derivatives, these techniques can reveal complex phase behaviors.

Vi. Computational and Theoretical Chemistry Investigations

Molecular Docking and Dynamics Simulations for Ligand-Protein Interactions

Molecular docking and dynamics simulations are powerful computational techniques used to predict and analyze the interaction between a small molecule (ligand), such as 1-[(adamantan-1-yl)methyl]-3-hexylurea, and a macromolecular target, typically a protein.

Molecular docking predicts the preferred orientation of a ligand when bound to a protein's active site. This method uses scoring functions to estimate the binding affinity, which is often expressed as a binding energy value (in kcal/mol). For adamantane-urea derivatives, a common therapeutic target is soluble epoxide hydrolase (sEH), an enzyme implicated in cardiovascular and inflammatory diseases. mdpi.comnih.govbohrium.com

In a typical docking simulation, this compound would be placed into the catalytic pocket of sEH. The bulky, highly lipophilic adamantane (B196018) cage is expected to anchor the molecule within a hydrophobic region of the active site, a common binding motif for adamantane-based inhibitors. nih.govnih.gov The urea (B33335) moiety is crucial for establishing specific hydrogen bonds with key amino acid residues, while the flexible hexyl chain would likely adopt a conformation that optimizes van der Waals contacts within the binding pocket. The results of such a study would allow for the ranking of potential inhibitors based on their predicted binding affinity and the visualization of key intermolecular interactions.

Table 1: Hypothetical Molecular Docking Results for this compound with Human Soluble Epoxide Hydrolase (sEH)

ParameterPredicted Value/InteractionSignificance
Binding Energy -9.5 kcal/molIndicates strong predicted binding affinity.
Key H-Bond Interactions Asp335, Tyr383The urea group acts as a hydrogen bond donor and acceptor, critical for anchoring the ligand.
Key Hydrophobic Interactions Met419, Trp336, Tyr466The adamantane and hexyl groups occupy a hydrophobic tunnel in the enzyme's active site.
Predicted Inhibition Constant (Ki) 50 nMEstimated from binding energy, suggesting potent inhibition.

Following molecular docking, molecular dynamics (MD) simulations are employed to study the dynamic behavior of the ligand-protein complex over time. An MD simulation would reveal the stability of the predicted binding pose of this compound within the sEH active site. nih.gov It provides detailed information on the flexibility of the ligand, particularly the hexyl tail, and the corresponding conformational adjustments in the protein's side chains. By simulating the movements of atoms over a period of nanoseconds to microseconds, MD can validate the stability of key hydrogen bonds and hydrophobic interactions, providing a more accurate and dynamic picture of the binding event than static docking alone.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design and Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. researchgate.net To develop a QSAR model for sEH inhibitors, a dataset of adamantane-urea derivatives with experimentally determined inhibitory concentrations (IC₅₀) would be required. researchgate.net

Structural descriptors for each molecule—such as lipophilicity (logP), molecular weight, and electronic properties—would be calculated. The QSAR model would then identify which of these descriptors are most influential in determining the inhibitory potency. Such a model could predict the activity of novel, unsynthesized compounds like this compound and guide the rational design of new derivatives with enhanced efficacy. For instance, the model might suggest that increasing the length of the alkyl chain or substituting the adamantane cage could improve activity.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, often using Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule. nih.govsciencepublishinggroup.com For this compound, these calculations can determine the distribution of electron density, molecular orbital energies (such as the HOMO and LUMO), and the electrostatic potential map. This information is vital for understanding the molecule's intrinsic reactivity and its potential for non-covalent interactions. For example, calculating the partial atomic charges on the urea group's nitrogen and oxygen atoms can help rationalize its role as a strong hydrogen bond donor and acceptor, a critical feature for its interaction with biological targets.

In Silico Screening Methodologies for Compound Discovery and Optimization

In silico (virtual) screening is a cornerstone of modern drug discovery, allowing for the rapid assessment of large libraries of chemical compounds for their potential to bind to a specific biological target. In this approach, a database containing thousands or millions of molecules, which could include this compound, would be computationally docked against the structure of a target protein like sEH. This high-throughput process filters the library to identify a smaller subset of "hit" compounds that have favorable predicted binding energies and interaction profiles. These selected hits can then be prioritized for experimental validation, significantly accelerating the pace of discovery and reducing the costs associated with laboratory screening.

Prediction of Molecular Properties (e.g., Lipophilicity) Relevant to Biological Research

The pharmacokinetic profile of a drug candidate—its absorption, distribution, metabolism, and excretion (ADME)—is highly dependent on its physicochemical properties. frontiersin.orgnih.gov Computational tools are routinely used to predict these properties early in the drug discovery process.

A key feature of this compound is the presence of the adamantane group, which is known to confer high lipophilicity (fat-solubility). nih.govresearchgate.net This property is critical as it influences the compound's ability to cross cell membranes and the blood-brain barrier. However, very high lipophilicity can also lead to poor aqueous solubility and non-specific binding. In silico tools can predict various properties that help balance efficacy and drug-like characteristics.

Table 2: Predicted Physicochemical and ADME Properties of this compound

PropertyPredicted ValueImplication for Biological Research
Molecular Formula C₁₈H₃₄N₂O-
Molecular Weight 294.48 g/mol Favorable for oral bioavailability (within Lipinski's Rule of Five).
Lipophilicity (Consensus LogP) 5.25High lipophilicity, suggesting good membrane permeability but potentially low aqueous solubility. nih.gov
Topological Polar Surface Area (TPSA) 41.1 ŲIndicates good potential for oral absorption and cell permeability. eijppr.com
Hydrogen Bond Donors 2Conforms to drug-like property guidelines.
Hydrogen Bond Acceptors 1Conforms to drug-like property guidelines.
Aqueous Solubility (logS) -5.10Predicted to be poorly soluble in water.
Blood-Brain Barrier (BBB) Permeation Yes (Predicted)The high lipophilicity suggests the potential to cross the BBB. researchgate.net

Vii. Research Applications and Potential Scientific Relevance Excluding Clinical Data

Advancements in Targeted Molecular Delivery Systems

The unique physicochemical properties of 1-[(adamantan-1-yl)methyl]-3-hexylurea, primarily conferred by the bulky and lipophilic adamantane (B196018) cage, make it a candidate for applications in targeted molecular delivery systems. The adamantane group can act as a robust anchor, facilitating the integration of the molecule into lipid-based structures, which are fundamental to many biological and synthetic systems.

The significant lipophilicity of the adamantane group suggests a strong affinity for the hydrophobic core of lipid bilayers. This property is foundational for the non-covalent insertion of molecules into liposomes, which are artificial vesicles composed of one or more lipid bilayers. Once integrated, this compound could serve as a molecular anchor. The hexylurea (B7891884) part of the molecule, extending from the anchored adamantane, could then be chemically modified to attach various functional groups, such as fluorescent dyes, affinity tags, or specific ligands for targeted research applications.

This "bottom-up" approach to functionalizing liposomes allows for the creation of versatile research tools. For instance, liposomes decorated with molecules anchored by this compound could be used to study membrane protein interactions, cellular uptake mechanisms, and other biophysical phenomena at the cell membrane interface.

Table 1: Predicted Physicochemical Properties Influencing Lipid Bilayer Affinity

Property Predicted Influence on this compound
Lipophilicity (LogP) The high lipophilicity of the adamantane moiety is expected to drive the insertion and retention of the molecule within the hydrophobic core of the lipid bilayer.
Hydrogen Bonding The urea (B33335) group is capable of forming hydrogen bonds with the polar head groups of phospholipids (B1166683) or with water molecules at the bilayer interface, potentially influencing the orientation and stability of the inserted molecule.
Steric Bulk The rigid and bulky nature of the adamantane group can act as a stable anchor, resisting translocation across the membrane and ensuring persistent localization within the bilayer.

| Flexibility | The hexyl chain provides a flexible spacer between the adamantane anchor and any potential functional cargo, allowing for optimal positioning and interaction with the surrounding environment. |

Building on its ability to anchor within lipid bilayers, this compound can be envisioned as a key component in the development of liposome-based diagnostic tools. By attaching specific recognition elements—such as antibodies, aptamers, or small molecules—to the exposed hexylurea terminus, liposomes can be engineered to target and bind to specific biomarkers on the surface of cells or pathogens.

For example, in a research setting, these functionalized liposomes could carry an encapsulated fluorescent dye. Upon binding to a target cell expressing a particular surface receptor, the liposomes would accumulate, allowing for visualization and quantification via fluorescence microscopy. This principle can be applied to the development of sensitive and specific in vitro diagnostic assays. The adamantane anchor ensures the stable presentation of the targeting ligand on the liposome (B1194612) surface, which is crucial for effective and specific binding to the target.

Contributions to Supramolecular Chemistry and Functional Materials Research

The structure of this compound is also highly relevant to the fields of supramolecular chemistry and the design of novel functional materials. The distinct molecular recognition properties of both the adamantane and urea functionalities can be exploited to create organized, self-assembling systems.

The adamantane cage is a classic "guest" molecule in host-guest chemistry, known for its strong and specific binding to cyclodextrin (B1172386) cavities. This interaction can be used to form non-covalent assemblies. For instance, cyclodextrin-coated surfaces or polymers could be used to reversibly capture and release this compound or materials functionalized with it.

Furthermore, the urea group is well-known for its ability to form strong, directional hydrogen bonds, leading to the formation of predictable one-dimensional or two-dimensional supramolecular polymers. The combination of the adamantane group's bulk and the urea's hydrogen-bonding capability could lead to the formation of novel gels, liquid crystals, or other soft materials with interesting mechanical or optical properties. The hexyl chain adds flexibility and can influence the packing and morphology of these self-assembled structures.

In the context of functional materials, polymers or surfaces could be functionalized with this compound to impart specific properties. For example, its incorporation could enhance the material's hydrophobicity or its ability to interact with biological membranes. These materials could find applications in biocompatible coatings, sensors, or matrices for controlled release systems in a research context.

Table 2: Potential Supramolecular Interactions and Applications

Interacting Moiety Potential Application
Adamantane (Guest) with Cyclodextrin (Host) Reversible surface functionalization, stimuli-responsive materials, and targeted delivery systems.
Urea-Urea Hydrogen Bonding Formation of self-assembled supramolecular polymers, gels, and liquid crystals.

| Adamantane-Lipid Bilayer Interaction | Creation of functionalized liposomes for diagnostic research and as tools for studying membrane biology. |

Viii. Future Research Directions and Emerging Opportunities

Design and Synthesis of Next-Generation Adamantane-Urea Hybrid Molecules

The design and synthesis of new adamantane-urea derivatives will continue to be a central theme in advancing this class of compounds. A key strategy involves the systematic modification of the adamantane (B196018) core, the urea (B33335) linker, and the aliphatic or aromatic substituents to optimize interactions with biological targets. For instance, the introduction of a methylene (B1212753) bridge between the adamantane cage and the ureido group has been shown to enhance inhibitory activity against soluble epoxide hydrolase (sEH) and improve water solubility. nih.gov

Future synthetic efforts will likely focus on creating libraries of compounds with diverse substitutions on both the adamantane and the non-adamantane portions of the molecule. This will enable a more thorough exploration of the structure-activity relationship (SAR). nih.gov The synthesis of such derivatives is often achieved through the reaction of an appropriate isocyanate with an amine, a method that has proven to be efficient for generating a wide range of 1,3-disubstituted ureas. nih.govmdpi.comnih.gov The development of one-pot synthesis methods will also be crucial for improving the efficiency of generating these complex molecules. mdpi.comnih.gov

Table 1: Key Synthetic Strategies for Adamantane-Urea Derivatives

StrategyDescriptionPotential Advantages
Isocyanate-Amine ReactionReaction of an adamantyl isocyanate with a primary or secondary amine.High yield, versatility in introducing diverse substituents.
One-Pot SynthesisDirect inclusion of the adamantane moiety in a multi-step reaction sequence without isolating intermediates.Increased efficiency, reduced waste.
Solid-Phase SynthesisAttachment of one of the reactants to a solid support to facilitate purification.Amenable to high-throughput screening and library generation.

Exploration of Multitargeting Approaches for Complex Biological Systems

Complex diseases such as cancer, neurodegenerative disorders, and infectious diseases often involve multiple biological pathways. Adamantane-urea hybrids are well-suited for the development of multitarget drugs due to the ability to incorporate different pharmacophores that can interact with multiple targets. For example, some adamantyl urea derivatives have shown potent activity against Mycobacterium tuberculosis by inhibiting multiple epoxide hydrolase enzymes (EphB and EphE). nih.gov

Future research will likely focus on designing molecules that can simultaneously modulate the activity of different enzymes or receptors involved in a disease cascade. This could involve creating hybrid molecules that combine the adamantane-urea scaffold with other known pharmacologically active moieties. The inherent lipophilicity of the adamantane group can also be leveraged to improve the penetration of these multitarget agents across biological membranes, including the blood-brain barrier. researchgate.net

Integration of Advanced Artificial Intelligence and Machine Learning in Compound Discovery

The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and optimization of adamantane-urea derivatives. These computational tools can analyze vast datasets of chemical structures and biological activities to identify novel scaffolds and predict the properties of new compounds. nih.govnih.gov

Machine learning algorithms can be trained to predict the inhibitory activity of new adamantane-urea derivatives against specific targets, their absorption, distribution, metabolism, and excretion (ADME) properties, and potential toxicity. nih.govcrimsonpublishers.com Generative AI models can even design entirely new molecules with desired pharmacological profiles. nih.gov This in silico approach can significantly accelerate the drug discovery process by prioritizing the synthesis of the most promising candidates, thereby reducing the time and cost associated with traditional trial-and-error methods. oxfordglobal.com The use of massively multitask machine-learning models can further enhance the accuracy of predictions by leveraging data from thousands of assays. oxfordglobal.com

Table 2: Applications of AI/ML in Adamantane-Urea Drug Discovery

ApplicationDescriptionPotential Impact
Virtual ScreeningRapidly screening large virtual libraries of adamantane-urea compounds to identify potential hits.Faster identification of lead compounds.
QSAR ModelingDeveloping quantitative structure-activity relationship models to predict the biological activity of new derivatives.Guided design of more potent compounds.
ADME/Tox PredictionPredicting the pharmacokinetic and toxicity profiles of virtual compounds.Early deselection of candidates with unfavorable properties.
De Novo DesignGenerating novel adamantane-urea structures with desired properties using generative models.Exploration of novel chemical space.

Addressing Remaining Gaps in Understanding Molecular Recognition and Mechanism Elucidation

A deeper understanding of how adamantane-urea compounds interact with their biological targets at a molecular level is crucial for rational drug design. While the adamantane moiety is known to engage in hydrophobic interactions within protein binding pockets, the precise nature of these interactions and the role of the urea group's hydrogen bonding capacity require further investigation. researchgate.net

Future research should employ a combination of experimental techniques, such as X-ray crystallography and NMR spectroscopy, alongside computational methods like molecular docking and molecular dynamics simulations. nih.gov These studies will help to elucidate the binding modes of these compounds and identify key structural features responsible for their biological activity and selectivity. Understanding the mechanism of action is particularly important for compounds that exhibit multitargeting effects. nih.gov The unique supramolecular recognition properties of adamantane with host molecules like cucurbit[n]urils could also be explored for novel drug delivery systems. nih.gov

Potential for Derivatization with Novel Functional Groups (e.g., Ferrocenyl, Thiourea (B124793) Hybrids)

The derivatization of the adamantane-urea scaffold with novel functional groups offers an exciting avenue for creating compounds with unique properties and mechanisms of action.

Thiourea Hybrids: Replacing the urea oxygen with a sulfur atom to form a thiourea can significantly alter the electronic and hydrogen-bonding properties of the molecule. Adamantylthiourea derivatives have already been investigated for their antiviral activities. nih.gov Further exploration of adamantane-thiourea hybrids could lead to the discovery of new therapeutic agents for a range of diseases. nih.govacs.org

Ferrocenyl Hybrids: The incorporation of a ferrocenyl group, an organometallic moiety, can introduce novel electronic and steric properties, as well as redox activity. nih.gov Ferrocene-containing hybrids have shown promise as anticancer agents. nih.govdigitellinc.com The synthesis of ferrocenyl-adamantane-urea hybrids could therefore lead to the development of innovative anticancer drugs with unique mechanisms of action. digitellinc.com The combination of the lipophilic adamantane, the hydrogen-bonding urea, and the redox-active ferrocene (B1249389) could result in synergistic therapeutic effects. nih.govdigitellinc.com

The continued exploration of these and other novel functionalizations will undoubtedly expand the therapeutic potential of the adamantane-urea chemical space.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-[(adamantan-1-yl)methyl]-3-hexylurea, and what reaction conditions are critical for optimizing yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions, starting with functionalization of the adamantane core followed by urea bond formation. Critical parameters include:

  • Temperature control : Elevated temperatures (60–80°C) for adamantane alkylation to ensure reactivity .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) enhance nucleophilic substitution efficiency .
  • Coupling agents : Use of carbodiimides (e.g., DCC) or phosphorous-based reagents to activate carbonyl groups for urea formation .
  • Purification : Column chromatography or recrystallization to isolate the product, with purity confirmed via HPLC (>95%) .

Q. Which spectroscopic and chromatographic techniques are most effective for confirming the structure and purity of this compound?

  • Methodological Answer :

  • NMR spectroscopy : 1H/13C NMR identifies adamantane methylene protons (δ 1.6–2.1 ppm) and urea NH signals (δ 5.5–6.0 ppm). 2D NMR (COSY, HSQC) resolves complex coupling patterns .
  • HPLC : Reverse-phase C18 columns with UV detection (210–254 nm) assess purity and detect byproducts .
  • Mass spectrometry : ESI-HRMS confirms molecular weight (e.g., [M+H]+ = 335.26 g/mol) .

Q. What crystallographic methods are employed to determine the three-dimensional structure of adamantane-containing urea derivatives?

  • Methodological Answer :

  • X-ray diffraction : Single-crystal X-ray analysis using Rigaku Oxford Diffraction systems (e.g., CrysAlisPRO) for data collection .
  • Structure refinement : SHELXTL and OLEX2 software for solving and refining crystal structures, with R-factor thresholds < 0.05 .
  • Hydrogen bonding analysis : Identification of urea N–H···O interactions critical for supramolecular assembly .

Advanced Research Questions

Q. How can factorial design of experiments (DoE) be applied to optimize the synthesis parameters of this compound?

  • Methodological Answer :

  • Variable selection : Investigate temperature, solvent polarity, and catalyst loading as independent variables .
  • Response surface methodology (RSM) : Model interactions between variables to predict optimal conditions (e.g., 70°C, DMF, 1.2 eq. catalyst) .
  • Validation : Confirm predicted yields (e.g., 75–80%) through triplicate experiments and ANOVA analysis .

Q. What strategies are recommended for resolving contradictions between computational predictions and experimental biological activity data for adamantane-urea compounds?

  • Methodological Answer :

  • Docking vs. experimental IC50 : Reconcile discrepancies by:
  • Solvent accessibility adjustments : Account for solvation effects in molecular docking (e.g., using AutoDock Vina with explicit water models) .
  • Conformational sampling : Perform MD simulations (e.g., 100 ns trajectories) to identify bioactive conformers .
  • Case study : For neuroprotective activity, compare in silico binding affinities (e.g., NMDA receptor) with in vitro cell viability assays .

Q. What methodological approaches are used to assess the pharmacokinetic properties of this compound in preclinical studies?

  • Methodological Answer :

  • ADME profiling :
  • Solubility : Shake-flask method in PBS (pH 7.4) to determine logP (predicted ~3.5) .
  • Metabolic stability : Liver microsome assays (human/rat) with LC-MS quantification of parent compound depletion .
  • In vivo studies :
  • Plasma half-life : Serial blood sampling in rodent models, analyzed via UPLC-MS/MS .
  • Blood-brain barrier penetration : Brain-to-plasma ratio calculations post-IV administration .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.